Temazepam glucuronide
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Overview
Description
Temazepam glucuronide is a metabolite of temazepam, a short-acting benzodiazepine commonly used to treat insomnia and anxiety disorders . Temazepam undergoes phase II metabolism in the liver, where it is conjugated with glucuronic acid to form this compound . This compound is primarily excreted in the urine and is not naturally occurring, only found in individuals exposed to temazepam or its derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: Temazepam glucuronide is synthesized through the enzymatic conjugation of temazepam with glucuronic acid. This process typically involves the use of recombinant β-glucuronidase enzymes, which catalyze the reaction under specific pH conditions . The reaction is optimized by varying temperature, enzyme volume, and reaction time to achieve complete hydrolysis of the glucuronide conjugates .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale enzymatic hydrolysis. The process is carried out in controlled environments to ensure high yield and purity. The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) is common for the analysis and validation of the produced compound .
Chemical Reactions Analysis
Types of Reactions: Temazepam glucuronide primarily undergoes hydrolysis reactions, where the glucuronide moiety is cleaved to release free temazepam . This reaction is facilitated by β-glucuronidase enzymes.
Common Reagents and Conditions: The hydrolysis of this compound is typically performed using recombinant β-glucuronidase enzymes at specific pH levels (e.g., pH 5.0 to 6.8) and temperatures (room temperature to slightly elevated) . The reaction conditions are optimized to ensure complete hydrolysis within a short time frame.
Major Products Formed: The major product formed from the hydrolysis of this compound is free temazepam, which can then undergo further metabolic processes or be excreted in the urine .
Scientific Research Applications
Temazepam glucuronide has several scientific research applications, particularly in the fields of pharmacokinetics and forensic toxicology. It is used to study the metabolism and excretion of temazepam in humans . The compound is also valuable in drug screening and monitoring, as its presence in biological samples can indicate recent temazepam use . Additionally, this compound is used in the development and validation of analytical methods for detecting benzodiazepine metabolites in clinical and forensic settings .
Mechanism of Action
Temazepam glucuronide itself does not exert pharmacological effects. Instead, it is a metabolite formed from the conjugation of temazepam with glucuronic acid. Temazepam, the parent compound, acts as a gamma-aminobutyric acid (GABA) modulator, enhancing the inhibitory effects of GABA on the central nervous system . This results in sedation, hypnosis, muscle relaxation, and anxiolytic effects .
Comparison with Similar Compounds
Temazepam glucuronide is similar to other benzodiazepine glucuronides, such as oxazepam glucuronide and lorazepam glucuronide . These compounds share similar metabolic pathways and are formed through the conjugation of their respective parent benzodiazepines with glucuronic acid . this compound is unique in its specific formation from temazepam and its distinct pharmacokinetic properties .
List of Similar Compounds:- Oxazepam glucuronide
- Lorazepam glucuronide
- Diazepam glucuronide
Properties
CAS No. |
3703-53-5 |
---|---|
Molecular Formula |
C22H21ClN2O8 |
Molecular Weight |
476.9 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(7-chloro-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H21ClN2O8/c1-25-13-8-7-11(23)9-12(13)14(10-5-3-2-4-6-10)24-19(20(25)29)33-22-17(28)15(26)16(27)18(32-22)21(30)31/h2-9,15-19,22,26-28H,1H3,(H,30,31)/t15-,16-,17+,18-,19?,22-/m0/s1 |
InChI Key |
KFYGTOURBGCWNQ-RYQNVSPKSA-N |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC=CC=C4 |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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